2-(4-Fluorobenzenesulfonyl)propanoic acid
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Overview
Description
2-(4-Fluorobenzenesulfonyl)propanoic acid is an organic compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol . It is characterized by the presence of a fluorobenzene ring attached to a sulfonyl group and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(4-Fluorobenzenesulfonyl)propanoic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with propanoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(4-Fluorobenzenesulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(4-Fluorobenzenesulfonyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzenesulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to certain biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2-(4-Fluorobenzenesulfonyl)propanoic acid can be compared with other similar compounds, such as:
2-(4-Chlorobenzenesulfonyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
2-(4-Bromobenzenesulfonyl)propanoic acid:
2-(4-Methylbenzenesulfonyl)propanoic acid: The presence of a methyl group instead of a halogen can significantly alter the compound’s characteristics and uses.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-6(9(11)12)15(13,14)8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMTZLCRRBKIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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